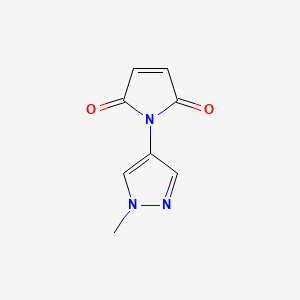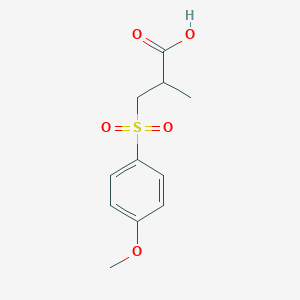![molecular formula C9H18N2O B1418979 N-[3-(甲基氨基)丙基]环丁烷甲酰胺 CAS No. 1153998-15-2](/img/structure/B1418979.png)
N-[3-(甲基氨基)丙基]环丁烷甲酰胺
描述
“N-[3-(methylamino)propyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1153998-15-2. Its molecular weight is 170.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[3-(methylamino)propyl]cyclobutanecarboxamide” is1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-[3-(methylamino)propyl]cyclobutanecarboxamide” is a liquid at room temperature .科学研究应用
Multi-responsive Polyampholyte Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : The compound is used in the preparation of multi-responsive polyampholyte copolymers .
- Methods of Application : A series of polyampholytes was prepared by free radical batch-copolymerization of N - (3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA). The drifts in monomer feed ratio during copolymerization were monitored by 1 H-NMR .
- Results or Outcomes : The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration. The obtained isoelectric point (pH (I)) values agree well with theoretical values for weak polyampholytes .
CO2-responsive Polymer in a Transducer
- Scientific Field : Material Science
- Application Summary : The compound is used in the development of CO2-responsive polymers in a transducer .
- Methods of Application : Poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAP-MAm) was synthesized by free radical polymerization and tested its ability to behave as a CO2-responsive polymer in a transducer .
- Results or Outcomes : The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases. Direct current resistance measurement tests on pDMAPMAm films printed along with the silver electrodes in the presence of CO2 at various concentrations reveal a two-region electrical response .
Controlling Compositional Heterogeneity in Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : The compound is used in the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : The processes cannot be adequately described using the comonomer reactivity ratios .
Improving Mechanical Properties of Antimicrobial Poly(N-[3-(dimethylamino)propyl] methacrylamide)
- Scientific Field : Material Science
- Application Summary : The compound is used to improve the mechanical strength of the poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogel .
- Methods of Application : Both its morphology and antibacterial effectiveness were controlled through free radical solution polymerization .
- Results or Outcomes : The improved mechanical strength expands its application as a drug delivery system and antimicrobial agent .
Controlling Compositional Heterogeneity in Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : The compound is used in the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : Such processes cannot be adequately described using the comonomer reactivity ratios .
Improving Mechanical Properties of Antimicrobial Poly(N-[3-(dimethylamino)propyl] methacrylamide)
- Scientific Field : Material Science
- Application Summary : The compound is used to improve the mechanical strength of the poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogel .
- Methods of Application : Both its morphology and antibacterial effectiveness were controlled through free radical solution polymerization .
- Results or Outcomes : The improved mechanical strength expands its application as a drug delivery system and antimicrobial agent .
安全和危害
The safety information for “N-[3-(methylamino)propyl]cyclobutanecarboxamide” includes several hazard statements: H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJHCCTEQKWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



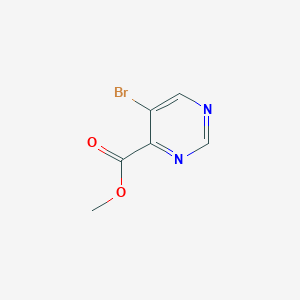
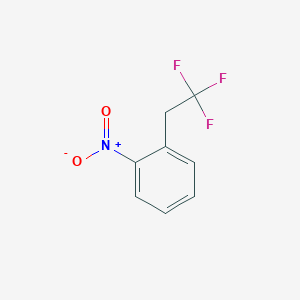
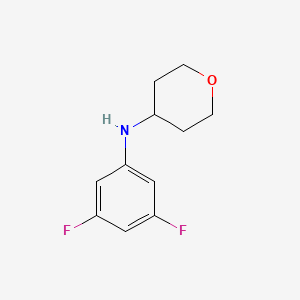

![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
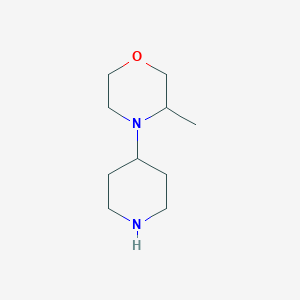
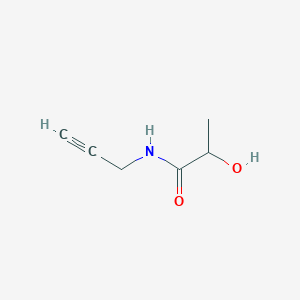
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
